molecular formula C9H18ClNO2 B1282406 4-(Piperidin-1-yl)butanoic acid hydrochloride CAS No. 5463-76-3

4-(Piperidin-1-yl)butanoic acid hydrochloride

Cat. No. B1282406
CAS RN: 5463-76-3
M. Wt: 207.7 g/mol
InChI Key: IZVIJYFRXDQEOR-UHFFFAOYSA-N
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Patent
US05059609

Procedure details

To a 0° C. mixture of 980 mg (8.04 mmol) 4-(N,N-dimethylamino)pyridine, 1.25 g (6.04 mmol) of 4-piperidinobutyric acid hydrochloride and 2.00 g (5.04 mmol) of the trans-title product of Example 181 in 10 ml of dichloromethane was added 1.14 g (5.54 mmol) of dicyclohexyl carbodiimide. The resultant mixture was stirred for 15 hours at 25° C. and then filtered. The filtrate was evaporated and the residue purified via column chromatography on 150 g of silica gel eluted with 10% methanol-dichloromethane to give an oil. This oil was dissolved in ethanol and acidified with 10.1 ml of lN hydrochloric acid. The solvent was removed on a rotating evaporator and the residue crystallized from dichloromethane-diisopropyl ether to give 2.97 g (95%) of present title compound, m.p. 145°-150° C. 1H-NMR(CDCl3, 300 MHz)delta(ppm): 1.25 (m,), 1.8 (m), 2.22 (m), 2.38 (m), 2.47 (dd, J=14, 9 Hz, 1H), 2.60 (dd, J=12, 6 Hz, 1H), 2.81 (m), 2.9-3.2 (m), 3.46 (m), 3.99 (dd, J=12, 2 Hz, 1H), 4.04 (dd, J=12, 2 Hz, 1H), 5.64 (d, J=3 Hz, OCH), 5.76 (d, J=20 Hz, 1H), 5.82 (d, J=20 Hz, 1H), 6.81 (d, J=8 Hz, ArH), 6.96 (m, 2ArH), 7.1-7.3 (m, 5ArH), 7.82 (dd, J=8, 8 Hz, ArH), 8.01 (dd, J=8, 8 Hz, ArH), 8.08 (d, J=8 Hz, ArH), 8.12 (d, J=8 Hz, ArH) and 8.82 (m, 2ArH).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-title product
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
980 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C1(N=C=NC2CCCCC2)CCCCC1.Cl>CN(C1C=CN=CC=1)C.ClCCl.C(O)C>[ClH:1].[ClH:1].[N:2]1([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,7.8.9|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.25 g
Type
reactant
Smiles
Cl.N1(CCCCC1)CCCC(=O)O
Name
trans-title product
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
980 mg
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified via column chromatography on 150 g of silica gel
WASH
Type
WASH
Details
eluted with 10% methanol-dichloromethane
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotating evaporator
CUSTOM
Type
CUSTOM
Details
the residue crystallized from dichloromethane-diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1(CCCCC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 402.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.